9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-
Brand Name: Vulcanchem
CAS No.: 3613-16-9
VCID: VC17170394
InChI: InChI=1S/C20H24N2O3/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3
SMILES:
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-

CAS No.: 3613-16-9

Cat. No.: VC17170394

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- - 3613-16-9

Specification

CAS No. 3613-16-9
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name 1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one
Standard InChI InChI=1S/C20H24N2O3/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3
Standard InChI Key FKEBOYZZRAPIFN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core consists of a xanthenone skeleton (a fused tricyclic system of two benzene rings bridged by a pyran-4-one moiety). The substituents at positions 1 and 4 introduce distinct functional groups:

  • Position 1: A 2-(diethylamino)ethylamino group (–NH–CH₂–CH₂–N(CH₂CH₃)₂), which confers basicity and potential solubility in polar solvents.

  • Position 4: A hydroxymethyl group (–CH₂OH), enhancing hydrophilicity and enabling further chemical modifications .

The IUPAC name, 1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one, reflects this substitution pattern.

Physicochemical Characteristics

Key properties derived from computational and experimental data include:

PropertyValue
Molecular FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.4 g/mol
CAS Registry Number3613-16-9
SMILESCCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=CC=CC=C3C2=O
InChI KeyFKEBOYZZRAPIFN-UHFFFAOYSA-N

The presence of multiple nitrogen and oxygen atoms contributes to its polar nature, with predicted logP values indicating moderate lipophilicity .

Synthesis and Reactivity

Reactivity Profile

The compound’s functional groups enable diverse reactions:

  • Amino Group: Participates in alkylation, acylation, and coordination with metal ions.

  • Hydroxymethyl Group: Subject to oxidation (to carboxyl groups) or esterification.

  • Xanthenone Core: May undergo electrophilic substitution at electron-rich positions .

Comparison with Analogous Compounds

9H-Thioxanthen-9-one Derivatives

The sulfur analog, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-thioxanthen-9-one (CAS 3105-97-3), replaces the xanthenone oxygen with sulfur. This substitution:

  • Reduces polarity (logP increases).

  • Alters electronic properties, potentially enhancing photostability .

Challenges and Future Directions

Current limitations include sparse empirical data on toxicity, bioavailability, and synthetic scalability. Prioritized research areas should focus on:

  • In vitro Bioactivity Screening: Against cancer cell lines or microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: To optimize substituents for target applications.

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